Physicochemical Properties Differentiate 2-Benzyl-5-Acetyl Pattern from 1-Benzylimidazoles
The target compound exhibits a topological polar surface area (TPSA) of 45.8 Ų and a computed XLogP3-AA of 2 [1]. In contrast, the isomeric 1-benzyl-1H-imidazole (CAS 4238-71-5) has a TPSA of 17.8 Ų and a cLogP of approximately 2.5 [2]. The higher TPSA of the target compound arises from the acetyl substituent at C5, and this difference is expected to translate into enhanced aqueous solubility and altered membrane permeability relative to the unsubstituted 1-benzylimidazole scaffold, a parameter relevant for assays requiring compound dissolution in aqueous buffers.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 45.8 Ų |
| Comparator Or Baseline | 1-Benzyl-1H-imidazole (CAS 4238-71-5): 17.8 Ų |
| Quantified Difference | 28.0 Ų higher TPSA for the target compound |
| Conditions | Computed property; PubChem 2.1 and DrugBank entries |
Why This Matters
A 28 Ų increase in TPSA influences compound solubility and passive membrane permeability, directly affecting assay compatibility and enabling more reliable dosing in in vitro biological screens compared to the less polar 1-benzylimidazole comparator.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13058852, 1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one. Accessed May 4, 2026. View Source
- [2] DrugBank. 1-Benzylimidazole (DB02875). Accessed May 4, 2026. View Source
